molecular formula C12H9F3N2O B13191730 6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one

6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one

Cat. No.: B13191730
M. Wt: 254.21 g/mol
InChI Key: ZCSBKYHDXYHIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules such as fluoxetine, celecoxib, and fipronil . These compounds share the trifluoromethyl group, which contributes to their enhanced biological activity and stability.

Uniqueness

What sets 6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one apart is its specific structural configuration, which may confer unique reactivity and biological properties

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

6-methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrazin-2-one

InChI

InChI=1S/C12H9F3N2O/c1-7-6-16-10(11(18)17-7)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,17,18)

InChI Key

ZCSBKYHDXYHIMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.